1-(3-Chloro-4-fluorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea
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Overview
Description
N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA is a synthetic organic compound characterized by the presence of chloro, fluoro, and difluoromethoxy groups attached to a thiourea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA typically involves the reaction of 3-chloro-4-fluoroaniline with 4-(difluoromethoxy)-3-ethoxyphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-METHOXY-3-ETHOXYPHENYL]THIOUREA
- N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-METHYLPHENYL]THIOUREA
- N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-CHLOROPHENYL]THIOUREA
Uniqueness
N-(3-CHLORO-4-FLUOROPHENYL)-N’-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]THIOUREA is unique due to the presence of both chloro and fluoro substituents, as well as the difluoromethoxy and ethoxy groups
Properties
Molecular Formula |
C16H14ClF3N2O2S |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea |
InChI |
InChI=1S/C16H14ClF3N2O2S/c1-2-23-14-8-10(4-6-13(14)24-15(19)20)22-16(25)21-9-3-5-12(18)11(17)7-9/h3-8,15H,2H2,1H3,(H2,21,22,25) |
InChI Key |
VGGHHAHDWSTNHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl)OC(F)F |
Origin of Product |
United States |
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